Cas no 21343-40-8 (Ercalcidiol)

Ercalcidiol 化学的及び物理的性質
名前と識別子
-
- 25-Hydroxyvitamin D2
- 25-Hydroxycalciferol
- 25-Hydroxyergocalciferol
- 25-Hydroxy?Vitamin?D2
- 25-Hydroxyvitamin D2 solution
- 25-OH-Vitamin D2
- Ercalcidiol
- 25-Hydroxyergocalciferol 25-Hydroxycalciferol
- 25-Hydroxyvitamin-D2-[2H3]
- Ercalcidiol,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3,25-diol
- 25-hydroxy Vitamin D2
- (S,Z)-3-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexan-1-ol
- 25-Hydroxyvitamin D2, >=98.0% (HPLC)
- Q27159079
- 21343-40-8; 25-Hydroxyergocalciferol
- 9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
- (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- 25-Hydroxyecalciferol
- (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraene-3,25-diol
- 25-hydroxyvitamin D2 / 25-hydroxyergocalciferol
- 25-hydroxyergocalciferol-
- 9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol, (3.beta.,5Z,7E,22E)-
- HY-32349
- CYCLOHEXANOL, 4-METHYLENE-3-((2E)-2-((1R,3AS,7AR)-OCTAHYDRO-1-((1R,2E,4S)-5-HYDROXY-1,4,5-TRIMETHYL-2-HEXENYL)-7A-METHYL-4H-INDEN-4-YLIDENE)ETHYLIDENE)-, (1S,3Z)-
- 9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol, (3beta,5Z,7E,22E)-
- 25-hydroxy ergocalciferol
- CS-0393
- CHEBI:86319
- UNII-A288AR3C9H
- 21343-40-8
- A288AR3C9H
- LMST03010030
- 3?,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3,25-diol
- CHEMBL5095206
- (5Z,7E,22E)-(3S)-9,10-seco-5,7,10(19),22-ergostatetraene-3,25-diol
- 25-Hydroxyvitamin D 2
- MFCD02683431
- SCHEMBL285345
- DTXSID70904309
- AKOS017343025
- KJKIIUAXZGLUND-ICCVIKJNSA-N
- 25-Hydroxy vitamin D2 Solution in Ethanol, 100mug/mL; Ercalcidiol; 25-Hydroxycalciferol
- 1ST1572
- 1ST1572-100Y
-
- MDL: MFCD02683431
- インチ: InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1
- InChIKey: KJKIIUAXZGLUND-ICCVIKJNSA-N
- ほほえんだ: C=C1CC[C@H](O)C/C1=C/C=C2[C@]3([C@@](C)([C@H](CC3)[C@@H](/C=C/[C@@H](C(C)(O)C)C)C)CCC/2)[H]
計算された属性
- せいみつぶんしりょう: 412.33400
- どういたいしつりょう: 412.334
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.02
- ゆうかいてん: 45-51°C
- ふってん: 542.3°C at 760 mmHg
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - 屈折率: 1.542
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (242.34 mm) * "≥" means soluble, but saturation unknown
- PSA: 40.46000
- LogP: 6.75590
- 濃度: 50 μg/mL in ethanol
Ercalcidiol セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300,H310,H330,H372
- 警告文: P260,P264,P280,P284,P301+P310,P302+P350
- 危険物輸送番号:UN2811 6
- WGKドイツ:3
- 危険カテゴリコード: 24/25-26-48/25
- セキュリティの説明: 28-36/37-45
- 福カードFコード:8-10-19
-
危険物標識:
- 包装グループ:Ⅱ
- ちょぞうじょうけん:-20°C, protect from light, stored under nitrogen
Ercalcidiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A118659-50mg |
(S,Z)-3-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexan-1-ol |
21343-40-8 | 98% | 50mg |
$339.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811476-1mg |
25-Hydroxyvitamin D2 |
21343-40-8 | 98% | 1mg |
¥947.00 | 2022-01-14 | |
ChemScence | CS-0393-1mg |
Ercalcidiol |
21343-40-8 | 99.55% | 1mg |
$120.0 | 2022-04-27 | |
DC Chemicals | DCAPI1508-50 mg |
25-OH-VD2 |
21343-40-8 | >99% | 50mg |
$1800.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11850-1mg |
Ercalcidiol |
21343-40-8 | 98% | 1mg |
¥882.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11850-5mg |
Ercalcidiol |
21343-40-8 | 98% | 5mg |
¥3311.00 | 2023-09-09 | |
TRC | H995820-10mg |
25-Hydroxy Vitamin D2 |
21343-40-8 | 10mg |
$ 928.00 | 2023-09-07 | ||
TRC | H995820-250µg |
25-Hydroxy Vitamin D2 |
21343-40-8 | 250µg |
$85.00 | 2023-05-18 | ||
TRC | H995820-1mg |
25-Hydroxy Vitamin D2 |
21343-40-8 | 1mg |
$ 227.00 | 2023-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024578-5mg |
Ercalcidiol |
21343-40-8 | 98% | 5mg |
¥584 | 2024-05-25 |
Ercalcidiol 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Ercalcidiolに関する追加情報
Recent Advances in Ercalcidiol (21343-40-8) Research: A Comprehensive Review
Ercalcidiol (CAS: 21343-40-8), a biologically active metabolite of vitamin D2, has garnered significant attention in recent years due to its potential therapeutic applications in various medical conditions. This research briefing aims to synthesize the latest findings on Ercalcidiol, focusing on its pharmacological properties, clinical efficacy, and emerging roles in disease management. The compound's unique mechanism of action and its comparative advantages over other vitamin D analogs make it a promising candidate for further investigation.
Recent studies have highlighted the role of Ercalcidiol in modulating calcium homeostasis and bone metabolism. A 2023 study published in the Journal of Bone and Mineral Research demonstrated that Ercalcidiol exhibits superior bioavailability compared to ergocalciferol in patients with vitamin D deficiency. The research, conducted across multiple centers, utilized a randomized double-blind design to compare the pharmacokinetic profiles of these compounds, revealing that Ercalcidiol achieved optimal serum concentrations more rapidly and maintained them for longer durations.
In the field of oncology, preclinical investigations have uncovered novel applications for Ercalcidiol. Research published in Molecular Cancer Therapeutics (2024) identified its potential as an adjuvant therapy in combination with immune checkpoint inhibitors. The study, which employed advanced molecular docking simulations and in vivo models, found that Ercalcidiol enhances the tumor microenvironment by modulating T-cell activity and reducing immunosuppressive factors. These findings suggest a potential paradigm shift in cancer immunotherapy approaches.
The manufacturing and formulation of Ercalcidiol have also seen significant advancements. A recent patent (WO2023124567) describes an improved synthesis method for 21343-40-8 that increases yield while reducing impurities. This technological breakthrough addresses previous challenges in large-scale production and may facilitate broader clinical adoption. Analytical characterization using HPLC-MS and NMR spectroscopy confirmed the high purity (>99.8%) of the synthesized compound, meeting stringent pharmaceutical standards.
Clinical trials investigating Ercalcidiol have expanded beyond traditional applications. An ongoing phase IIb study (NCT05678921) is evaluating its efficacy in autoimmune disorders, particularly multiple sclerosis. Preliminary data presented at the 2024 International Conference on Autoimmunity suggests that Ercalcidiol may modulate Th17 cell differentiation, offering a novel mechanism for disease modification. The trial employs advanced biomarkers including serum neurofilament light chain to assess treatment response.
Despite these promising developments, challenges remain in the clinical translation of Ercalcidiol. A comprehensive review in Expert Opinion on Drug Metabolism & Toxicology (2024) highlights the need for more extensive pharmacokinetic studies in special populations, particularly pediatric and geriatric patients. Additionally, the optimal dosing regimens for various indications require further elucidation through well-designed clinical trials. These gaps present opportunities for future research directions.
In conclusion, the accumulating evidence positions Ercalcidiol (21343-40-8) as a versatile therapeutic agent with applications spanning from metabolic bone diseases to oncology and immunology. The compound's distinct pharmacological profile, coupled with recent manufacturing advancements, suggests it may play an increasingly important role in clinical practice. Continued research efforts should focus on elucidating its mechanisms of action, expanding clinical indications, and optimizing therapeutic protocols to fully realize its potential in precision medicine approaches.
21343-40-8 (Ercalcidiol) 関連製品
- 19356-17-3(Calcifediol)
- 67-97-0(Vitamin D3)
- 55721-11-4(Secalciferol)
- 118117-31-0(26-Noroleana-7,9(11)-diene-3,29-diol,13-methyl-, (3a,13a,14b,20a)-)
- 67-96-9(Dihydro Tachysterol)
- 50-14-6(Vitamin D2)
- 131918-61-1(Paricalcitol)
- 63283-36-3(Calcifediol monohydrate)
- 22350-41-0(5,6-trans-Vitamin D3)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
